Ezh2-IN-2 -

Ezh2-IN-2

Catalog Number: EVT-2605159
CAS Number:
Molecular Formula: C36H46N6O3
Molecular Weight: 610.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ezh2-IN-2 is classified as a small molecule inhibitor specifically designed to inhibit the enzymatic activity of EZH2. It was developed through structure-based drug design approaches aimed at enhancing selectivity and potency against EZH2 while minimizing off-target effects. The compound has been evaluated for its pharmacological properties and potential efficacy in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ezh2-IN-2 involves several steps that utilize standard organic chemistry techniques. The process typically begins with the preparation of key intermediates through reactions such as demethylation, reduction, and cyclization. For example, a common synthetic route includes:

  1. Demethylation: Starting with commercially available precursors, demethylation is performed using reagents like lithium aluminum hydride.
  2. Cyclization: The formation of cyclic structures is achieved through methods such as Ru-catalyzed cycloaddition.
  3. Purification: The final product is purified using techniques like column chromatography to ensure high yield and purity.

These methods have been optimized to achieve scalable synthesis suitable for further biological evaluation .

Molecular Structure Analysis

Structure and Data

Ezh2-IN-2 features a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for EZH2. The key components include:

  • A central aromatic ring system that facilitates π-π stacking interactions with the enzyme.
  • A side chain that enhances solubility and bioavailability.

The molecular formula and weight are critical for understanding its pharmacokinetic properties, with specific attention given to its ability to penetrate cellular membranes and reach target sites within cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Ezh2-IN-2 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  1. Methylation: The compound acts as a competitive inhibitor for S-adenosyl methionine, preventing the methylation of histone substrates.
  2. Binding Interactions: Ezh2-IN-2 forms stable complexes with EZH2, leading to conformational changes that inhibit its catalytic activity.

These interactions are crucial for its mechanism of action in modulating gene expression related to tumor growth and progression .

Mechanism of Action

Process and Data

The primary mechanism of action for Ezh2-IN-2 involves the inhibition of EZH2's histone methyltransferase activity. By binding to the active site of EZH2, Ezh2-IN-2 prevents the transfer of methyl groups from S-adenosyl methionine to histone H3 at lysine 27. This results in decreased levels of H3K27me3, leading to the reactivation of genes that are typically silenced in cancer cells.

This process is particularly significant in cancers where EZH2 is overexpressed or mutated, contributing to uncontrolled cell proliferation and survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ezh2-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: High solubility in organic solvents enhances its bioavailability.
  • Stability: The compound shows stability under physiological conditions, which is essential for effective therapeutic use.
  • Molecular Weight: The molecular weight is optimized to facilitate cellular uptake while minimizing renal clearance.

These properties are critical for ensuring that Ezh2-IN-2 can effectively reach its target within cancer cells and exert its therapeutic effects .

Applications

Scientific Uses

Ezh2-IN-2 has significant potential applications in cancer research and therapy:

Introduction to EZH2 as a Therapeutic Target in Oncology

Role of Ezh2 in Epigenetic Regulation and Oncogenesis

Enhancer of Zeste Homolog 2 (Ezh2) functions as a critical epigenetic modulator through its histone methyltransferase activity. As the catalytic core of Polycomb Repressive Complex 2 (PRC2), Ezh2 primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), establishing a repressive chromatin state that silences target genes involved in cell cycle control, differentiation, and apoptosis [1] [5]. In oncogenesis, aberrant Ezh2 activity manifests via two distinct mechanisms: overexpression in solid tumors (e.g., breast, prostate, and lung carcinomas) and gain-of-function mutations in lymphoid malignancies. Overexpression correlates with advanced tumor stage, metastasis, and poor prognosis, partly by silencing tumor suppressors like p16INK4a, p21, and RUNX3 [1] [7] [8]. For example, in hormone-refractory prostate cancer, Ezh2 hyperexpression represses the MSMB gene (encoding PSP94 tumor suppressor) via H3K27me3 deposition [1]. Mutations such as Y641 within the SET domain enhance H3K27me3 catalytic efficiency, driving lymphomagenesis [5].

Beyond canonical gene silencing, Ezh2 methylates non-histone proteins (e.g., transcription factors STAT3, GATA4, RORα), altering their stability or activity. In glioblastoma, Ezh2-mediated STAT3 methylation amplifies oncogenic signaling [1] [5]. This multifaceted interference with cellular machinery positions Ezh2 as a master regulator of oncogenic pathways.

Mechanistic Overview of PRC2 Complex and H3K27me3 Dynamics

The PRC2 complex comprises core subunits—Ezh2, Suppressor of Zeste 12 (Suz12), and Embryonic Ectoderm Development (Eed)—and facultative components that modulate its recruitment and activity. Ezh2 harbors the SET domain responsible for methyltransferase function, but its catalytic activity requires Suz12 and Eed for structural integrity [3] [5] [6]. Facultative subunits partition PRC2 into two subtypes:

  • PRC2.1 (includes Polycomb-like proteins PHF1/MTF2/PHF19 and EPOP or PALI1/2)
  • PRC2.2 (contains Aebp2 and Jarid2) [3] [6].

PRC2 recruitment to chromatin is guided by CpG islands (CGIs) and specific DNA motifs (e.g., GA-rich sequences), often at promoters of developmentally regulated genes [3] [6]. Post-translational modifications (PTMs) further fine-tune PRC2 activity:

  • Phosphorylation: AKT-mediated phosphorylation at Ser21 promotes Ezh2’s co-activator role for STAT3 or Androgen Receptor [5] [8].
  • O-GlcNAcylation: Modulates substrate specificity [3].

H3K27 methylation exhibits dynamic distribution:

  • H3K27me1: Enriched in gene bodies of active genes.
  • H3K27me2: Covers ~50–70% of genomic regions, preventing spurious enhancer activation.
  • H3K27me3: Concentrated at PRC2-bound loci, enforcing long-term gene silencing [6]. During DNA replication, PRC2 rapidly restores H3K27me1/2 globally but requires prolonged chromatin residence for H3K27me3 deposition at target genes [6].

Table 1: Components and Functions of PRC2 Subcomplexes

PRC2 SubtypeCore SubunitsFacultative SubunitsRecruitment Cues
PRC2.1Ezh2, Suz12, EedPCL1-3, EPOP/PALI1/2CGIs, GC motif
PRC2.2Ezh2, Suz12, EedAebp2, Jarid2H2AK119ub1, mCpG

Rationale for Targeting Ezh2 in Cancer Therapy

Dysregulated Ezh2 drives oncogenesis through both epigenetic and non-epigenetic mechanisms, making it a compelling therapeutic target. Key rationales include:

  • Oncogene Dependency: Ezh2 overexpression or mutation is a tumor driver, not a passenger alteration. In diffuse large B-cell lymphoma (DLBCL), Ezh2 Y641 mutations increase H3K27me3 levels, silencing anti-proliferative genes [5] [8].
  • Metastasis Promotion: Ezh2 induces epithelial-mesenchymal transition (EMT) by repressing E-cadherin and activating matrix metalloproteinases (MMPs). In pancreatic cancer, Ezh2 overexpression elevates Vimentin and suppresses E-cadherin [8].
  • Immune Evasion: Ezh2 represses antigen-presenting machinery (e.g., MHC class I) and Th1 chemokines while upregulating immunosuppressive checkpoints like PD-L1. It also shapes an immunosuppressive tumor microenvironment by enhancing regulatory T cell function and myeloid-derived suppressor cell infiltration [4] [10].
  • Therapeutic Vulnerability: Cancer cells with Ezh2 alterations exhibit synthetic lethality to Ezh2 inhibition. Preclinical studies show that Ezh2 inhibitors reverse H3K27me3-mediated silencing and reactivate tumor suppressors [3] [9].

Table 2: Ezh2 Alterations and Associated Cancers

Cancer TypeEzh2 AlterationFunctional Consequence
Breast/Prostate CarcinomaOverexpressionSilencing of p21, p16, ERα targets
DLBCL/Follicular LymphomaY641, A677G mutationsHyper-H3K27me3, cell proliferation
Gastric CancerOverexpressionIncreased metastasis via RUNX3 silencing
MelanomaOverexpressionAngiogenesis via vasohibin1 repression

The development of Ezh2 inhibitors like Ezh2-IN-2 aims to exploit these mechanistic vulnerabilities. Ezh2-IN-2 is a small-molecule competitive antagonist that binds the S-adenosyl-methionine (SAM) pocket in the SET domain, selectively inhibiting H3K27 methylation [5] [9]. Its design leverages structural insights from Ezh2 homology models, particularly residues surrounding the catalytic site disrupted by oncogenic mutations [5]. By normalizing H3K27me3 levels, such inhibitors counteract Ezh2-driven oncogenic transcription programs.

This synthesis integrates mechanistic insights from primary literature to establish Ezh2’s role as a therapeutic target. Subsequent sections will detail the chemical profile and preclinical efficacy of Ezh2-IN-2.

Properties

Product Name

Ezh2-IN-2

IUPAC Name

3-[cyclopropanecarbonyl(ethyl)amino]-5-[6-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methylpyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide

Molecular Formula

C36H46N6O3

Molecular Weight

610.8 g/mol

InChI

InChI=1S/C36H46N6O3/c1-6-42(36(45)27-9-10-27)32-19-28(18-30(24(32)4)34(43)37-20-31-22(2)17-23(3)38-35(31)44)29-11-12-33(39-25(29)5)41-15-13-40(14-16-41)21-26-7-8-26/h11-12,17-19,26-27H,6-10,13-16,20-21H2,1-5H3,(H,37,43)(H,38,44)

InChI Key

JQCQAOKPLACZCY-UHFFFAOYSA-N

SMILES

CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6

Solubility

not available

Canonical SMILES

CCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.